molecular formula C11H7ClO3 B1331284 5-(4-Chlorophenyl)-2-furoic acid CAS No. 41019-45-8

5-(4-Chlorophenyl)-2-furoic acid

Cat. No.: B1331284
CAS No.: 41019-45-8
M. Wt: 222.62 g/mol
InChI Key: XIPQHWUSDHTXOO-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-furoic acid is a type of aromatic heterocyclic compound that has been studied for its potential applications in the scientific research field. It is a white, crystalline powder with a molecular weight of 204.56 g/mol and a melting point of 109-111°C. This compound has been used in various areas of research, such as biochemical and physiological studies, due to its unique properties and structure.

Scientific Research Applications

Synthesis Applications

5-(4-Chlorophenyl)-2-furoic acid and related compounds have been studied for various synthesis applications. The synthesis of aryl 5-(2-chlorophenyl)-2-furoates under phase transfer catalysis has been achieved, offering excellent yield and demonstrating the potential of these compounds in organic synthesis (Li & Wang, 2002). Moreover, research on the synthesis of 5-substituted-2,5-dihydro-2-furoic acids reveals the interesting spectroscopic properties of these compounds, indicating their relevance in chemical research and potential applications in various fields (Masamune, Ono, & Matsue, 1975).

Photocatalysis and Polymer Applications

The oxidation of 2-furoic acid to 5-hydroxy-5H-furan-2-one using a novel supported photocatalyst demonstrates the application of this compound in photocatalysis and polymer synthesis (Burguete et al., 2010). This suggests its potential role in the development of new materials and technologies.

Electrical and Photoelectrical Properties

This compound has also been incorporated in the study of electrical and photoelectrical properties of Schottky diodes. When reacted with chitin, the synthesized products showed distinct properties, highlighting its potential in electronic applications (Uzun et al., 2020).

Biocatalytic Production

In the realm of sustainable chemistry, 2,5-Furandicarboxylic acid (FDCA), derived from this compound, is gaining attention for its applications as a substitute for petroleum-derived terephthalic acid in bio-based polymers (Yuan et al., 2019). This area of research is critical for developing environmentally friendly materials.

Properties

IUPAC Name

5-(4-chlorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPQHWUSDHTXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352441
Record name 5-(4-Chlorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41019-45-8
Record name 5-(4-Chlorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chlorophenyl)-2-furoic acid
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Synthesis routes and methods

Procedure details

5-Bromo-2-furoic acid (1 g, 5.25 mmol) was coupled to 4-chloro-phenylboronic acid (819 mg, 5.23 mmol) acid using Method F to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
819 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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